
5-Isopropyl-2,4-dimethoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Isopropyl-2,4-dimethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, featuring isopropyl and methoxy substituents on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2,4-dimethoxybenzaldehyde typically involves multiple steps:
Starting Material: The synthesis begins with 2,4-dihydroxyacetophenone.
O-Alkylation: The first step involves the O-alkylation of 2,4-dihydroxyacetophenone with iodomethane to produce 2,4-dimethoxyacetophenone.
Grignard Reaction: The next step is the addition of methylmagnesium bromide to 2,4-dimethoxyacetophenone, forming 2-(2,4-dimethoxyphenyl)propan-2-ol.
Reduction: The alcohol is then reduced using triethylsilane to yield 1-isopropyl-2,4-dimethoxybenzene.
Formylation: Finally, the Vilsmeier-Haack reaction is employed to introduce the formyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with efficient purification steps to ensure the desired product’s quality and purity.
化学反应分析
Types of Reactions
5-Isopropyl-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: 5-Isopropyl-2,4-dimethoxybenzoic acid.
Reduction: 5-Isopropyl-2,4-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
5-Isopropyl-2,4-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a key intermediate in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of 5-Isopropyl-2,4-dimethoxybenzaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as a key intermediate in the synthesis of resorcinol-based heat shock protein 90 (HSP90) inhibitors. These inhibitors work by binding to the HSP90 protein, disrupting its function and leading to the degradation of client proteins essential for cancer cell survival .
相似化合物的比较
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.
2,5-Dimethoxybenzaldehyde: Similar structure but with different substitution pattern affecting its reactivity.
3,4-Dimethoxybenzaldehyde: Different substitution pattern leading to varied chemical properties.
Uniqueness
5-Isopropyl-2,4-dimethoxybenzaldehyde is unique due to the presence of both isopropyl and methoxy groups, which influence its chemical reactivity and biological activity. The isopropyl group increases its hydrophobicity, potentially enhancing its interaction with hydrophobic targets in biological systems.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
2,4-dimethoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-5-9(7-13)11(14-3)6-12(10)15-4/h5-8H,1-4H3 |
InChI 键 |
DKNBFMRTFISQTL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


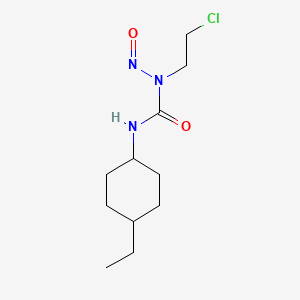
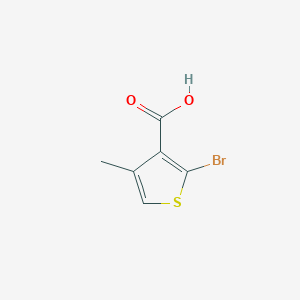
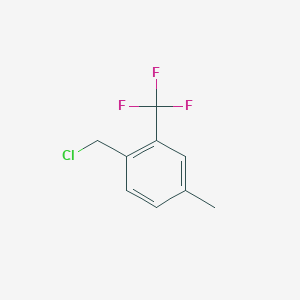
![2-(1,5-Dimethyl-1H-benzo[d]imidazol-2-yl)ethenol](/img/structure/B13970294.png)


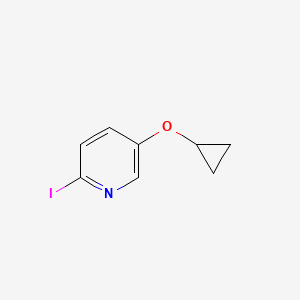
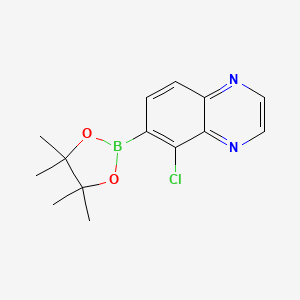
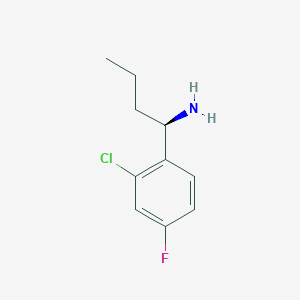
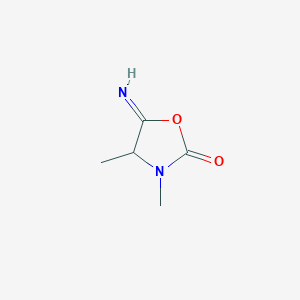

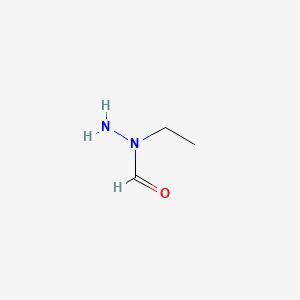
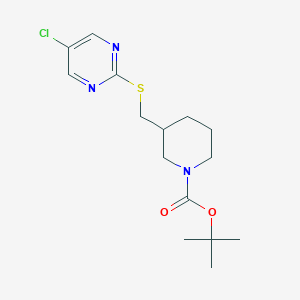
![tert-Butyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13970390.png)
